

physical and chemical properties of 2,4,6-Trimethylphenol

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Compound of Interest

Compound Name: 2,4,6-Trimethylphenol

Cat. No.: B147578

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Introduction

2,4,6-Trimethylphenol, also known as mesitol, is an aromatic organic compound with a wide range of applications, from being a key intermediate in the synthesis of Vitamin E to its use in the production of polymers and as an antioxidant.[1] Its unique chemical structure, with three methyl groups ortho and para to the hydroxyl group, imparts specific physical and chemical properties that are of significant interest to researchers in various fields. This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4,6-trimethylphenol**, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance, particularly its interaction with cyclooxygenase (COX) enzymes.

Physicochemical Properties

2,4,6-Trimethylphenol is a white to light yellow crystalline solid with a characteristic phenolic odor.[2][3] The presence of the three methyl groups on the aromatic ring significantly influences its physical and chemical characteristics compared to unsubstituted phenol.

Physical Properties

A summary of the key physical properties of **2,4,6-trimethylphenol** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₂ O	[4]
Molecular Weight	136.19 g/mol	[4]
Appearance	White to light yellow needle-like crystals or pale red-brown crystalline powder	[2][3]
Melting Point	70-74 °C	[3]
Boiling Point	220 °C (at 760 mmHg)	[3]
Density	0.9809 g/cm ³ (estimate)	[2]
Vapor Pressure	0.1 mmHg at 25 °C (estimate)	[3]
Flash Point	96.67 °C	[3]
Water Solubility	1.008 g/L at 25 °C	[2]
Solubility in Organic Solvents	Very soluble in ether and ethanol.	[4]
logP (o/w)	2.73	[3]
pKa	10.88 at 25 °C	[4]

Spectral Data

The spectral data for **2,4,6-trimethylphenol** are crucial for its identification and characterization.

Spectroscopy	Key Features
^1H NMR	Signals corresponding to the aromatic protons and the methyl group protons.
^{13}C NMR	Signals for the aromatic carbons, methyl carbons, and the carbon bearing the hydroxyl group.
Infrared (IR)	Characteristic peaks for the O-H stretching of the phenolic hydroxyl group and C-H and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)	A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Chemical Properties and Reactivity

The chemical behavior of **2,4,6-trimethylphenol** is dictated by the interplay between the activating hydroxyl group and the steric and electronic effects of the three methyl groups.

Antioxidant Activity

2,4,6-Trimethylphenol is known for its antioxidant properties. The electron-donating methyl groups enhance the stability of the phenoxyl radical formed upon hydrogen donation, making it an effective radical scavenger.^[1] This property is central to its use as an antioxidant in various industrial applications.

Electrophilic Aromatic Substitution

The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the remaining unsubstituted positions (meta to the hydroxyl group). However, the steric hindrance from the two ortho-methyl groups can influence the regioselectivity of these reactions. A notable example is its bromination.

Oxidation

2,4,6-Trimethylphenol can be oxidized to form various products depending on the oxidizing agent and reaction conditions. For instance, it is readily oxidized by singlet oxygen in aqueous solutions.[5] Oxidation with Fe(III) aquacomplexes leads to the formation of 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to **2,4,6-trimethylphenol**.

Synthesis of 2,4,6-Trimethylphenol (Industrial Method Adaptation)

The primary industrial method for synthesizing **2,4,6-trimethylphenol** is the gas-phase alkylation of phenol with methanol over a metal oxide catalyst.[1] While specialized equipment is required for a gas-phase reaction, the principles can be adapted for a laboratory setting using a packed-bed reactor.

Materials:

- Phenol
- Methanol
- Magnesium oxide (MgO) catalyst
- Packed-bed reactor tube (e.g., quartz or stainless steel)
- Tube furnace
- Syringe pump
- Condenser and collection flask
- Inert gas supply (e.g., Nitrogen)

Procedure:

- Pack the reactor tube with a known amount of MgO catalyst.
- Place the reactor tube in the tube furnace and heat to the reaction temperature (400-500 °C) under a flow of inert gas.^[1]
- Prepare a feed solution of phenol and methanol with a specific molar ratio (e.g., 1:5 to 1:15).^[7]
- Using a syringe pump, introduce the feed solution into the heated reactor at a controlled flow rate.
- The vaporized reactants pass over the catalyst bed, where the alkylation reaction occurs.
- The product stream exits the reactor and is passed through a condenser to liquefy the products.
- Collect the liquid product in a chilled collection flask.
- The crude product can be analyzed by GC-MS and purified by distillation or recrystallization.

Purification by Recrystallization

Materials:

- Crude **2,4,6-trimethylphenol**
- Ethanol
- Water
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter flask

Procedure:

- Dissolve the crude **2,4,6-trimethylphenol** in a minimal amount of hot ethanol in an Erlenmeyer flask.[\[8\]](#)
- Heat the solution to boiling to ensure complete dissolution.
- Slowly add hot water to the boiling ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation.[\[8\]](#)
- If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
- Remove the flask from the heat and allow it to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.[\[8\]](#)
- Wash the crystals with a small amount of cold ethanol-water mixture.
- Dry the crystals in a desiccator or a vacuum oven.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column suitable for phenol analysis (e.g., HP-5ms).[\[9\]](#)

Sample Preparation:

- Dissolve a known amount of the **2,4,6-trimethylphenol** sample in a suitable solvent (e.g., dichloromethane or methanol).
- If necessary, perform a derivatization step (e.g., silylation) to improve chromatographic performance, although this is not always required for phenols.

- Prepare a series of calibration standards of known concentrations.

GC-MS Conditions (Typical):

- Injector Temperature: 250 °C
- Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
- Carrier Gas: Helium at a constant flow rate.
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400

Data Analysis:

- Identify the **2,4,6-trimethylphenol** peak based on its retention time and mass spectrum.
- Quantify the amount of **2,4,6-trimethylphenol** by comparing the peak area to the calibration curve.

Electrophilic Bromination

Materials:

- **2,4,6-trimethylphenol**
- Bromine
- Carbon tetrachloride
- Reaction flask with a dropping funnel and a condenser
- Water bath

Procedure:

- Dissolve **2,4,6-trimethylphenol** (1 mole) in carbon tetrachloride in the reaction flask.[\[2\]](#)
- Cool the flask in a water bath to 20-26 °C.[\[2\]](#)
- Slowly add bromine (4.5 moles) to the solution over 15 minutes. Hydrogen bromide gas will be evolved.[\[2\]](#)
- After the addition is complete, heat the reaction mixture to 70-75 °C and maintain this temperature for 2 hours.[\[2\]](#)
- Remove any unreacted bromine by distillation.
- Cool the solution to 25 °C to allow the product, 3,5-dibromo-**2,4,6-trimethylphenol**, to crystallize.
- Collect the solid product by filtration and dry it under vacuum.[\[2\]](#)

Biological Relevance and Signaling Pathways

Precursor to Vitamin E

2,4,6-Trimethylphenol is a valuable starting material in the industrial synthesis of Vitamin E (α -tocopherol). It can be converted to 2,3,6-trimethylphenol, which is a key precursor for the synthesis of trimethylhydroquinone, a crucial intermediate in the production of Vitamin E.[\[10\]](#)
[\[11\]](#)

Interaction with Cyclooxygenase (COX) Enzymes

Recent computational studies have shed light on the potential interaction of **2,4,6-trimethylphenol** with the cyclooxygenase-2 (COX-2) enzyme.[\[12\]](#) COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. The model suggests that **2,4,6-trimethylphenol** can bind within the hydrophobic channel of the COX-2 active site.
[\[12\]](#) This binding could potentially block the access of the natural substrate, arachidonic acid, to the active site, thereby inhibiting the production of pro-inflammatory prostaglandins.[\[12\]](#)

Materials:

- COX-2 enzyme (human recombinant)

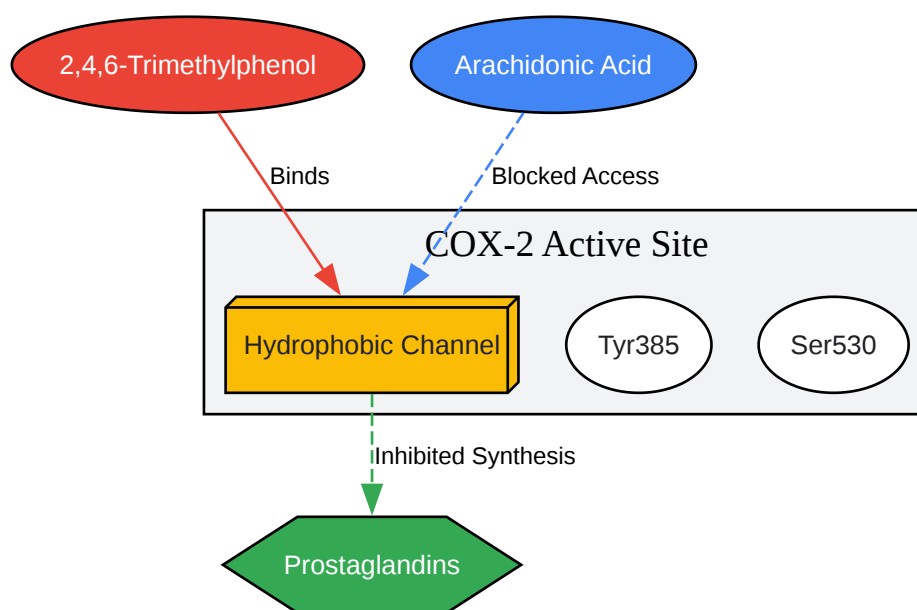
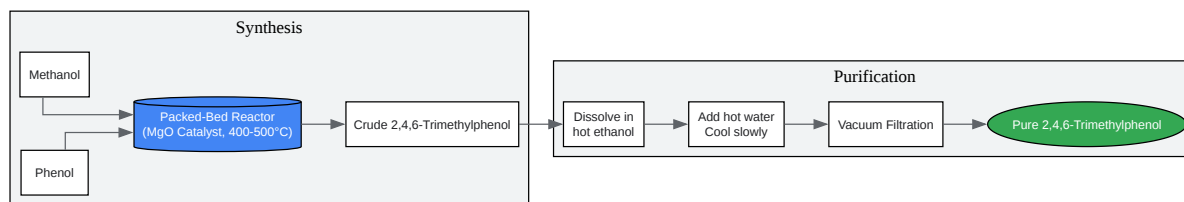
- Arachidonic acid (substrate)
- **2,4,6-trimethylphenol** (test compound)
- Known COX-2 inhibitor (e.g., celecoxib) as a positive control
- Assay buffer
- Detection system (e.g., ELISA kit for prostaglandin E2)[13]

Procedure:

- Prepare solutions of the COX-2 enzyme, arachidonic acid, and **2,4,6-trimethylphenol** at various concentrations in the assay buffer.
- In a multi-well plate, add the COX-2 enzyme to each well.
- Add the test compound (**2,4,6-trimethylphenol**) or the positive control to the respective wells and incubate for a defined period.
- Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
- Allow the reaction to proceed for a specific time at a controlled temperature.
- Stop the reaction.
- Measure the amount of prostaglandin E2 produced using an ELISA kit according to the manufacturer's instructions.[13]
- Calculate the percentage of COX-2 inhibition for each concentration of **2,4,6-trimethylphenol** and determine the IC₅₀ value.

Visualizations

Workflow for Synthesis and Purification



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